Ergosine

Beschreibung

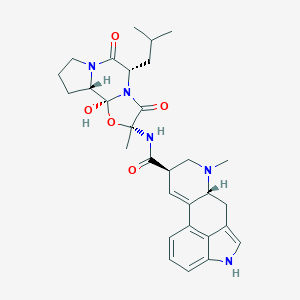

Structure

2D Structure

Eigenschaften

IUPAC Name |

N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESVMZOPWPCFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561-94-4 | |

| Record name | Ergosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis of Ergosine

Fungal Origin and Production Pathways

Ergosine's production is intrinsically linked to specific fungal species, which synthesize this compound through specialized metabolic pathways.

Primary Fungal Producers: Claviceps Species and Epichloë Endophytes

Claviceps species, particularly Claviceps purpurea, are among the most prominent producers of this compound and other ergopeptine alkaloids . These fungi are well-known plant pathogens that infect various cereals and grasses . While Epichloë endophytes (including Neotyphodium species) also produce ergot alkaloids, this compound is less commonly associated with them compared to Claviceps species . Some studies suggest that the presence of this compound in Epichloë-infected plants might be a result of contamination by Claviceps sclerotia . However, this compound has also been reported as an ergot alkaloid produced by Epichloë typhina .

Role of Claviceps purpurea in this compound Biosynthesis

Claviceps purpurea is a key producer of a structurally diverse range of ergopeptines, including this compound . The capacity of C. purpurea to produce a wide array of ergopeptines is partly attributed to the promiscuity of the adenylation site of the nonribosomal peptide synthetase (NRPS) LpsA, and the tandem duplication and neofunctionalization of the lpsA gene . The ergot alkaloid synthesis (EAS) biosynthetic gene cluster in C. purpurea was first identified in 1999 .

Occurrence in Sclerotia and Infected Plant Tissues

This compound is notably found within the sclerotia, also known as ergots or ergot bodies, produced by Claviceps species . These sclerotia are fungal structures that replace the developing grains in infected cereal crops such as rye, wheat, barley, oats, and triticale . The alkaloid can accumulate in these infected plant tissues . The concentration and pattern of ergot alkaloids, including this compound, can vary depending on the fungal strain, host plant, maturity of the sclerotia, geographical region, and prevailing weather conditions .

Production by Other Fungi, e.g., Aspergillus fumigatus

While other fungal genera, such as Aspergillus and Penicillium, are known to produce various ergot alkaloids, Aspergillus fumigatus primarily synthesizes clavine alkaloids like fumigaclavine A, B, C, and festuclavine (B1196704) . Unlike Claviceps species, A. fumigatus typically does not produce complex ergopeptines such as this compound, due to differences in their biosynthetic pathways, specifically lacking the lysergyl peptide synthetase complex essential for ergopeptine formation .

Genetic and Enzymatic Foundations of this compound Biosynthesis

The biosynthesis of this compound is genetically encoded and relies on a series of enzymatic reactions.

Ergot Alkaloid Biosynthetic (EAS) Gene Clusters

The genes responsible for ergot alkaloid biosynthesis are typically organized into gene clusters within the genomes of producing fungi, referred to as Ergot Alkaloid Synthesis (EAS) gene clusters . These clusters contain both core genes, which are common across various ergot alkaloid producers, and branch-specific genes that dictate the unique alkaloid profiles of different fungi .

The initial committed step in ergot alkaloid biosynthesis involves the prenylation of L-tryptophan (CID 6305) with dimethylallyl diphosphate (B83284) (DMAPP, CID 647), a reaction catalyzed by the prenyltransferase 4-dimethylallyltryptophan synthase (DMATS, also known as FgaPT2) . This reaction yields 4-dimethylallyltryptophan (DMAT, CID 68294649) . Subsequent steps involve N-methylation and cyclization to form the tetracyclic ergoline (B1233604) ring system, with chanoclavine-I (CID 5281381) as an intermediate . Further enzymatic modifications lead to agroclavine (B1664434) (CID 73484) and elymoclavine (B1202758) (CID 440904), which are precursors to D-lysergic acid (CID 622688) . The conversion of clavines to lysergic acid involves enzymes like the clavine oxidase encoded by the cloA gene .

Identification and Characterization of Key Enzymes

The intricate biosynthesis of this compound involves a series of enzymatic reactions catalyzed by specific enzymes, each playing a crucial role in the formation of the complex molecular structure.

Dimethylallyltryptophan Synthase (DMAT-synthase) Activity

The first committed step in the biosynthesis of ergot alkaloids is catalyzed by dimethylallyltryptophan synthase (DMAT-synthase), also known as FgaPT2 in Aspergillus fumigatus. This enzyme facilitates the C4-prenylation of L-tryptophan using dimethylallyl diphosphate (DMAPP) as the prenyl donor, yielding 4-(γ,γ-dimethylallyltryptophan (DMAT). DMAT-synthase is a soluble homodimeric protein with an approximate molecular mass of 105 kDa. Its catalytic activity is enhanced by the presence of divalent calcium or magnesium ions.

Table 1: Kinetic Parameters of Dimethylallyltryptophan Synthase from Claviceps purpurea

| Parameter | Metal-Free EDTA Buffer | 4 mM CaCl₂ | 4 mM MgCl₂ |

| K_M (DMAPP) | 14 µM | 8.0 µM | 8.0 µM |

| K_M (L-tryptophan) | 40 µM | 17 µM | 12 µM |

| V_max | 215 nmol min⁻¹ mg⁻¹ | 504 nmol min⁻¹ mg⁻¹ | 455 nmol min⁻¹ mg⁻¹ |

P450 Enzymes in Pathway Intermediates

Cytochrome P450 (CYP) enzymes are known to play pivotal roles in the biosynthesis of various metabolic intermediates and products through diverse functional group transformations, including hydroxylation and bond cleavage. In the broader context of ergot alkaloid biosynthesis, P450 enzymes are involved in later steps, such as the formation of key precursors like elymoclavine, which is derived from agroclavine. However, specific, detailed research findings directly linking particular P450 enzymes to distinct intermediates solely within the this compound pathway are not extensively elucidated in the provided information.

Non-Ribosomal Peptide Synthetases (NRPS) Specific to this compound Formation

Ergopeptines, including this compound, are complex peptide alkaloids synthesized through a non-ribosomal mechanism. These compounds are assembled from D-lysergic acid and three distinct amino acids by large multimodular enzymes known as non-ribosomal peptide synthetases (NRPSs). Specifically, LPS1 (also referred to as LpsA) and LPS2 (LpsB) are key NRPS enzymes involved in this process. Lps2 (LpsB) initiates the process by recognizing D-lysergic acid, activating it via adenylation, and then loading it as a thioester onto its carrier protein. The diversity observed among lysergic acid derivatives, such as this compound, stems from an intricate combinatorial system involving different pairs of peptide synthetases. NRPS enzymes operate independently of messenger RNA and can incorporate both proteinogenic and non-proteinogenic amino acids, often leading to cyclic or branched peptide structures. Each module within an NRPS typically consists of an adenylation (A) domain for substrate selection and activation, a condensation (C) domain for peptide bond formation, and a peptidyl carrier protein (PCP) domain for carrying the growing peptide chain.

Molecular Mechanisms of Ergoline Ring Cyclization

The formation of the tetracyclic ergoline ring system is a conserved and fundamental step in the biosynthesis of all ergot alkaloids, occurring through a series of precise molecular mechanisms.

Role of Old Yellow Enzyme Homologues

A critical step in the cyclization of the ergoline D ring involves Old Yellow Enzyme (OYE) homologues, particularly EasA (also known as FgaOx3 in Aspergillus fumigatus). EasA is a flavine-dependent oxidoreductase that catalyzes the formation of the D ring from chanoclavine-I aldehyde, a crucial intermediate in the pathway. The activity of EasA is central to a major branch point in the ergot alkaloid pathway, determining whether the pathway proceeds towards festuclavine or agroclavine.

Reductase and Isomerase Activities

The versatility of EasA lies in its ability to exhibit both reductase and isomerase activities, leading to distinct pathway intermediates. In fungi that produce festuclavine, such as members of the Trichocomaceae family and certain Claviceps species (C. africana, C. gigantea), the EasA enzyme primarily functions as a reductase, fully saturating the C-8/C-9 double bond of chanoclavine-I aldehyde. This reduction allows the aldehyde group to rotate, facilitating an intramolecular reaction with a secondary amine to form an iminium ion (Schiff base), which then cyclizes to the D ring.

Conversely, in most Clavicipitaceae species that produce agroclavine and its derivatives (including ergopeptines like this compound), EasA exhibits an isomerase activity. This variant of EasA only temporarily or partially reduces the C-8/C-9 double bond, enabling the necessary rotation of the aldehyde for Schiff base formation, followed by reoxidation. Following the cyclization step catalyzed by EasA, another reductase enzyme, EasG (also known as FgaFS), reduces the iminium ion intermediate to yield either festuclavine or agroclavine, depending on the preceding EasA activity. This coordinated action of EasA and EasG is fundamental to the formation of the ergoline core structure.

Chemical Synthesis and Derivatization of Ergosine

Total Chemical Synthesis of Ergosine

Strategies for Constructing the Ergoline (B1233604) Core Structure

The ergoline core, a defining feature of this compound, is a tetracyclic system composed of an indole (B1671886) (rings A and B) and a tetrahydropyridine (B1245486) (ring D), interconnected by a central C-ring. The construction of this intricate scaffold has been a focal point of numerous synthetic strategies. Many contemporary syntheses prioritize the formation of the A and D rings, often joining them through sp²–sp² coupling in the final synthetic stages.

Notable methodologies for assembling the ergoline core include intramolecular α-arylation, borrowing hydrogen alkylation, and rhodium-catalyzed C–H insertion. Early pioneering work, such as that by Kornfeld, involved the initial reduction of the indole heterocycle, followed by reactions with protected dihydroindole intermediates. Key ring-forming steps in these early approaches included Friedel–Crafts acylation and aldol (B89426) condensation, with the indole portion subsequently regenerated. More advanced strategies have also utilized palladium-catalyzed domino cyclization of amino allenes to construct the ergoline CD-ring system, demonstrating the evolution of synthetic techniques. Some modern approaches strategically focus on bridging the B- and D-ring systems as a late-stage step, after the initial cross-coupling of the A- and D-rings.

Synthesis via Lysergic Acid Derivatives

A cornerstone of this compound total synthesis involves the utilization of lysergic acid derivatives. Lysergic acid itself is a critical precursor for the synthesis of more complex ergot alkaloids, particularly those with amide linkages. A seminal method for this compound synthesis involves the reaction of (+)-lysergic acid chloride hydrochloride with a tripeptide-derived amine salt under precisely controlled conditions.

The preparation of lysergic acid chloride hydrochloride is a crucial intermediate step. This compound is typically formed by treating lysergic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is carried out in anhydrous solvents like chloroform (B151607) or methylene (B1212753) chloride, maintaining a low temperature, typically between 0°C and 5°C.

Alternatively, phosphorus oxychloride, either alone or in combination with phosphorus pentachloride or thionyl chloride, can be employed as a chlorinating agent. In such methods, the lysergic acid starting material is often suspended in an inert solvent where it exhibits low solubility. The reaction mixture is stirred in the dark for several hours within the 0-5°C range. Following the reaction, the product, lysergic acid chloride hydrochloride, is isolated by filtration and dried under vacuum. This intermediate commonly presents as a light grey crystalline powder.

The following table summarizes the reagents and conditions for the formation of lysergic acid chloride hydrochloride:

| Reagent 1 | Reagent 2 (Chlorinating Agent) | Solvent | Temperature (°C) | Notes | Source |

| Lysergic Acid | Thionyl Chloride (SOCl₂) | Anhydrous Chloroform/Methylene Chloride | 0-5 | Product isolated by filtration and vacuum drying. | |

| Lysergic Acid | Phosphorus Pentachloride (PCl₅) | Anhydrous Chloroform/Methylene Chloride | 0-5 | Product isolated by filtration and vacuum drying. | |

| Lysergic Acid | Phosphorus Oxychloride | Inert Solvent (e.g., Acetonitrile, Carbon Disulfide) | 0-10 | Starting material mainly in suspension. | |

| Lysergic Acid | PCl₅ in PCl₃ | Ice-cold PCl₃ in THF/CHCl₃ | Ice-cold | Yield of at least 95%. |

Coupling with Tripeptide-Derived Amine Salts

Once lysergic acid chloride hydrochloride is obtained, the subsequent step involves its coupling with a tripeptide-derived amine salt. This reaction is typically performed in a solvent such as dimethylformamide (DMF) at a low temperature, often around 0°C.

A specific example of a tripeptide amine salt used in this coupling is 2-amino-2-methyl-5-benzyl-10b-hydroxy-3,6-dioxo-octahydro-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine chlorohydrate. To facilitate the nucleophilic attack and neutralize the hydrochloric acid generated during the reaction, tributylamine (B1682462) is commonly added.

Following the coupling, the crude product is subjected to a purification process. This generally involves extraction with ethyl acetate, washing with acetic acid, and subsequent purification via column chromatography, often utilizing aluminum oxide as the stationary phase. Final purification to yield pure this compound is achieved through recrystallization from aqueous acetone. Ergopeptines, including this compound, are structurally characterized by the linkage of (+)-lysergic acid to a complex L-proline-containing tripeptide moiety, which features a distinctive cyclol part.

Advanced Methodologies in Total Synthesis

Recent advancements in chemical synthesis have led to the development of novel methodologies that enable more rapid and efficient access to the complex ergoline scaffold. These innovative approaches are crucial for overcoming the inherent synthetic challenges posed by the multi-ring structure of ergot alkaloids.

Reductive photocyclization has emerged as a powerful technique in the total synthesis of ergoline-type alkaloids. This method involves the use of light to induce cyclization reactions, often followed by further chemical transformations. For instance, Ninomiya's approach to forming the D-ring of the ergoline system utilized reductive photocyclization involving a furan-based tether.

This technique has been successfully applied in the total syntheses of various ergoline-type alkaloids, including lysergene, agroclavine (B1664434), and fumigaclavine B. The general strategy involves the reductive photocyclization of enamides, followed by the oxidative cleavage of the resulting dihydrofuran ring. This process can lead to the formation of lactam intermediates, which may then undergo further reduction steps to yield the desired ergoline derivatives.

Strategies Utilizing Tricyclic Ketones and Enamides

Strategies for synthesizing the ergoline skeleton, a core component of this compound, have involved tricyclic ketones and enamides. One approach to lysergic acid synthesis, which is a precursor to this compound, started with a tricyclic ketone (a benzo(f)quinoline derivative). This ketone was treated with methylamine (B109427) to form an imine intermediate, which was then converted to an enamide through acylation . Reductive photocyclization of the enamide led to a lactam, a key step in constructing the tetracyclic system .

The synthesis of enamides from ketones can be achieved through phosphine-mediated reductive acylation of ketoximes . This method is scalable and provides enamides in good yields and high purity . For instance, triethylphosphine (B1216732) has proven effective in converting ketones to enamides under mild conditions . Tricyclic enamine derivatives have also been used in the synthesis of aza-transposed ergolines, involving alkylation-amination reactions .

Chiral Synthesis Approaches

Enantioselective synthesis is crucial for producing specific enantiomers of chiral compounds like this compound, as often only one enantiomer possesses the desired biological properties . While the total synthesis of this compound and ergosinine (B1247921) was achieved using known stereochemistry to determine absolute configurations , general approaches to enantioselective synthesis of ergot alkaloids often involve using chiral catalysts to guide the formation of a specific enantiomer . For instance, the synthesis of optically active ergot alkaloids from L-tryptophan has been reported due to the high selectivity of the reactions involved .

Semi-Synthetic and Synthetic Derivatives of this compound

The elucidation of ergot alkaloid structures paved the way for the preparation of numerous semi-synthetic analogs where the amide moiety is varied while the lysergic acid nucleus remains unchanged .

Dihydrothis compound (B1247665) (9,10-dihydrothis compound) is a derivative of this compound where the double bond at the 9,10-position of the ergoline ring system is saturated . It is classified as an ergoline alkaloid . Dihydrothis compound has been identified in Claviceps sorghi . While specific detailed synthesis protocols for dihydrothis compound were not extensively detailed in the provided search results, it is generally obtained through semi-synthetic routes from the corresponding natural alkaloids .

Table 1: Key Properties of this compound and Dihydrothis compound

| Property | This compound | Dihydrothis compound |

| Molecular Formula | C₃₀H₃₇N₅O₅ | C₃₀H₃₉N₅O₅ |

| Molecular Weight | 547.65 g/mol | 549.67 g/mol (computed) |

| CAS Registry Number | 561-94-4 | 7288-61-1 |

| PubChem CID | 105137 | 3057230 |

| Optical Rotation | [α]D²⁰ -161° (chloroform) | Not specified in provided results |

| Natural Occurrence | Epichloe typhina, Claviceps grohii | Claviceps sorghi |

Halogenation of ergoline derivatives, including this compound, can be achieved with high yield and selectivity. A process for preparing 2-halogenated ergoline derivatives involves a system containing dimethylsulfoxide, a trialkyl- or triarylhalosilane, and optionally, a hydrogen halide . This method allows for the direct formation of a carbon-halogen bond from a carbon-hydrogen bond at the 2-position of the ergoline skeleton . For example, a mixture containing this compound base can be subjected to bromination using trimethylbromosilane in anhydrous dimethylsulfoxide . Bromocriptine (2-bromo-α-ergocryptine) is a well-known therapeutically active 2-halogenated ergoline derivative, and its preparation involves brominating α-ergocryptine .

Research has explored the synthesis of saccharino derivatives of this compound . While specific detailed synthetic pathways for saccharino derivatives of this compound were not extensively provided, the synthesis of saccharin (B28170) derivatives substituted on the benzene (B151609) ring has seen development, often utilizing reactions like Cu(I)-catalyzed azide (B81097) alkyne cycloaddition (CuAAC) to create novel saccharin-1,2,3-triazole conjugates . These methods aim to introduce diversity for interactions with biomolecules .

Ergopeptines, including this compound, are characterized by a lysergic acid moiety linked to a tripeptide portion . The tripeptide moiety is arranged in a bicyclic cyclol-lactam structure, with L-proline always being one of the amino acids . Alterations of the tripeptide moiety are a common strategy in the synthesis of ergot alkaloid analogs to explore structure-activity relationships . The total synthesis of ergotamine, which also contains a tripeptide moiety, has been a significant breakthrough, allowing for the synthesis of other peptide-type ergot alkaloids by varying the amino acid substituents . For instance, this compound contains leucine (B10760876) as the variable amino acid in its peptide part . The synthesis of ergovaline, which contains valine in the peptide part, has been described following the process developed for ergotamine synthesis .

Molecular Mechanisms of Ergosine and Its Derivatives

Structure-Activity Relationships (SAR) in Ergosine and Analogues

Influence of Ergoline (B1233604) Ring System Modifications on Receptor Binding

The ergoline ring system forms the fundamental core structure common to all ergot alkaloids, including this compound, and is recognized as the pharmacophore responsible for their receptor binding properties . This tetracyclic indole-derived structure exhibits significant structural analogy with endogenous biogenic amine neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin (B10506) . This structural similarity enables ergot alkaloids to bind to and interact with a diverse range of dopamine, adrenergic, and serotonin receptors .

Modifications to the ergoline skeleton can profoundly influence the selectivity and affinity of these compounds for specific receptor sites. For instance, the introduction of bulky groups on the phenyl ring of the ergoline skeleton can enhance selectivity for certain 5-HT1A and 5-HT2A receptors . Similarly, bromination at the 2-position of ergocryptine, another ergot alkaloid, has been shown to significantly increase its dopamine agonist activity .

Impact of Substituent Changes on Molecular Interactions

The specific substituents attached to the ergoline ring system, particularly at the C-8 position and within the amino acid ring system of ergopeptines, play a crucial role in defining the distinct pharmacological profiles and molecular interactions of various ergot alkaloids . In this compound, the presence of a methyl group on the amino ring is noted to reduce steric hindrance compared to bulkier substituents found in other ergopeptines, such as the benzyl (B1604629) group in ergocristine (B1195469) or the isopropyl group in ergocornine (B135324). These differences in side-chain composition can influence the compound's stability and its ability to bind to target receptors . Small alterations in the chemical structure of ergot alkaloids can lead to marked effects on their biological activity .

Stereochemical Influence on Receptor Binding and Selectivity

Ergot alkaloids, including this compound, can exist in different stereochemical configurations, particularly at the C-8 chiral carbon. These configurations are typically referred to as C-8-R-isomers (R-epimers) and C-8-S-isomers (S-epimers), with Ergosinine (B1247921) being the C-8 epimer of this compound . Historically, R-epimers have been more extensively studied due to their higher affinity for serotonin, alpha-adrenergic, and dopamine receptors and their association with the adverse health effects observed after ergot alkaloid exposure .

However, recent research indicates that S-epimers, previously considered biologically inactive or weakly active, also possess bioactivity and can demonstrate agonist and antagonist properties at various receptors, including histamine (B1213489) and 5-HT receptors . The stereochemistry at position 8, especially when combined with hydrogenation of the delta-9,10-double bond, can significantly impact the affinity of ergot alkaloid derivatives for dopamine D2 and D3 receptors, suggesting a stereoselectivity of these receptors . The R-epimers are known for their slow association and dissociation from vascular receptors, contributing to their high receptor binding affinity and the sustained physiological responses observed .

Intracellular Signaling Pathway Modulations

This compound and its derivatives modulate intracellular signaling pathways primarily through their interactions with neurotransmitter receptors and, to a lesser extent, potentially with enzymes involved in cellular homeostasis. The broad impact of ergot alkaloids on various physiological mechanisms can alter cellular homeostasis .

Modulation of Neurotransmitter Activity

This compound acts as a partial agonist or antagonist at tryptaminergic, dopaminergic, and adrenergic receptors, leading to the modulation of neurotransmitter activity . The structural similarities between the ergoline ring system and key neurotransmitters such as dopamine, norepinephrine, and serotonin underpin these interactions . Ergot alkaloids can interfere with multiple receptor sites, which contributes to their diverse pharmacological effects .

Studies on dopaminergic activity have shown that this compound exhibits significant potency in displacing radioligands from D2 and D3 dopamine receptors . The order of potency for displacing [3H]spiperone (D2 dopamine receptors) and [3H]dopamine (D3 dopamine receptors) in bovine caudate nucleus has been investigated for various ergot alkaloids, as summarized in Table 1.

Table 1: Relative Potencies of Ergot Alkaloids for Dopaminergic Receptor Binding

| Compound | Potency for [3H]spiperone (D2) Displacement | Potency for [3H]dopamine (D3) Displacement |

| Lisuride | Highest | Highest |

| This compound | High | High |

| Bromodihydrothis compound | Moderate | Moderate |

| Bromothis compound | Moderate | Moderate |

| Dihydrothis compound (B1247665) | Moderate | Moderate |

| Ergosinine | Moderate | Moderate |

| Dihydroergocryptine | Moderate | Moderate |

| Bromoergocryptine | Moderate | Moderate |

| CH-29 717 | Moderate | Moderate |

| Saccharinoergosinine | Low | Low |

| Saccharinothis compound | Low | Low |

| Dihydroergosinine | Lowest | Lowest |

Interaction with Enzymes Involved in Cellular Homeostasis

The consumption of ergot alkaloids can impact various physiological mechanisms, leading to alterations in cellular homeostasis . While the primary focus of ergot alkaloid mechanisms involves neurotransmitter receptors, their broader influence suggests potential interactions with enzymatic systems crucial for maintaining cellular balance.

Cystathionine-γ-lyase (CSE, EC 4.4.1.1) is a pyridoxal (B1214274) phosphate-dependent enzyme that plays a critical role in the transsulfuration pathway. It catalyzes the conversion of cystathionine (B15957) to cysteine, and also contributes to the biosynthesis of hydrogen sulfide (B99878) (H2S) using cysteine or homocysteine as substrates .

Current scientific literature does not explicitly identify this compound or its derivatives as an alternative substrate for Cystathionine-γ-Lyase (CSE). Research indicates that other compounds, such as cystine and cystathionine, serve as substrates for CSE-catalyzed β-elimination, with cystine being a superior substrate compared to cysteine. Conversely, cysteine has been shown to inhibit CSE in a non-competitive manner . While this compound is recognized as a fungal metabolite that interacts with various molecular targets, its specific role as an alternative substrate for CSE has not been documented in the available research.

Stimulation of Persulfidation Processes

Direct evidence explicitly detailing the stimulation of persulfidation processes by this compound is not extensively documented in the available scientific literature. However, persulfidation (also known as S-sulfhydration) is a significant post-translational modification of proteins that plays a crucial role in cellular signaling and redox regulation . This modification involves the addition of a sulfur atom onto a reactive thiol (-SH) group of a cysteine residue, forming a persulfide (R-SSH) .

Persulfidation is often mediated by hydrogen sulfide (H₂S), a gasotransmitter that regulates diverse biological processes by modulating protein functions and/or subcellular localizations . This modification can alter a protein's structure, function, and stability . For instance, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is one such protein known to undergo persulfidation, which can influence its activity and even induce its nuclear translocation . The process of persulfidation is reversible, with mechanisms involving biological reducing agents like glutathione (B108866) and proteins such as thioredoxin or glutaredoxin .

Influence on NAD+ Formation via Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity

Specific molecular mechanisms by which this compound directly influences NAD+ formation via Glycerol-3-Phosphate Dehydrogenase (GPDH) activity are not widely reported in current research. GPDH (EC 1.1.1.8) is an enzyme that catalyzes the reversible redox conversion of dihydroxyacetone phosphate (B84403) to sn-glycerol 3-phosphate . This enzyme plays a vital role in lipid biosynthesis and is crucial for maintaining the cellular redox potential by contributing to the balance between NAD+ and NADH .

NAD+ (nicotinamide adenine (B156593) dinucleotide) is a fundamental coenzyme involved in numerous metabolic pathways, acting as a key electron carrier in redox reactions such as glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation . GPDH, particularly the NAD-dependent cytosolic isoform, consumes NADH to produce glycerol-3-phosphate from dihydroxyacetone phosphate, thereby regenerating NAD+ . The activity of GPDH is essential for the continuous supply of NAD+ required for various metabolic processes . For example, in Saccharomyces cerevisiae, GPDH activity is enhanced during osmoadaptation, contributing to glycerol (B35011) formation and NAD+ regeneration to maintain redox balance .

Comparative Molecular Mechanisms with Other Ergot Alkaloids

This compound shares a common core structure, the ergoline ring system, with other ergot alkaloids . This shared structural feature enables these compounds to interact with a range of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors . The diverse pharmacological properties observed among different ergot alkaloids arise from subtle variations in their chemical structures, particularly in the side-chain compositions attached to the ergoline skeleton .

This compound belongs to the ergopeptine subclass, characterized by a tripeptide structure linked to the ergoline core . Other prominent ergopeptines include ergotamine, ergocristine, ergocryptine, and ergocornine . While they share the fundamental ergoline framework, their distinct side-chain compositions lead to varied binding affinities and functional outcomes at receptor sites . For instance, this compound's chemical structure includes a methyl group on the amino ring, differentiating it from other ergopeptines that may possess bulkier side chains .

Spectrophotometric and Fluorometric Detection

Spectrophotometric and fluorometric methods leverage the intrinsic optical properties of ergot alkaloids for their detection.

Ultraviolet (UV) detection is employed in liquid chromatography (LC) systems for the measurement of ergopeptines and ergopeptinines. Ergopeptines and ergopeptinines exhibit maximum absorbance at a wavelength of 310 nm, while dihydroergopeptines absorb at 280 nm. However, a notable limitation of UV detection for ergot alkaloids is its potential to induce epimerization, thereby interfering with accurate quantification of the individual -ine and -inine forms.

Fluorescence detection (FLD) is a widely favored technique for the analysis of ergot alkaloids due to its higher sensitivity compared to UV detection. Many ergot alkaloids, including this compound, are naturally fluorescent. High-performance liquid chromatography with fluorescence detection (HPLC-FLD) has been a long-standing method for the quantification of ergot alkaloids, including this compound, and remains widely used, particularly in developing countries.

A validated HPLC-FLD method for the quantification of 12 ergot alkaloids, including this compound, in compound feeds has been reported. This method demonstrated satisfactory performance characteristics, with recoveries for ergot alkaloids ranging from 85.2% to 117.8% . The selectivity of the method was confirmed by the absence of interferences at the retention times of the analyzed compounds in blank feed samples .

Immunoassays

Immunoassay methods offer rapid and cost-effective alternatives for the screening of ergot alkaloids, although they generally provide lower specificity and accuracy compared to chromatographic methods like LC-FLD or LC-MS.

Enzyme-Linked Immunosorbent Assays (ELISA) are frequently applied for the determination of total ergot alkaloid content, particularly in samples where a large number of analyses are required. ELISA methods are typically competitive immunoassays, where the analyte in the sample competes with a labeled conjugate for binding sites on capture antibodies immobilized on microtiter plates.

While ELISAs have been developed for ergot alkaloids and some are commercially available, a disadvantage is their lack of specificity for individual ergot alkaloids, meaning they often detect a sum of various ergot alkaloids rather than differentiating between them. For instance, some ELISA platforms are standardized to detect a sum of 12 main ergot alkaloids, including this compound, with reported limits of detection (LODs) of 50 ppb for various matrices . Early assays using polyclonal antibodies recognized peptide ergot alkaloids like ergotamine, this compound, and ergocristine, but later monoclonal antibodies provided greater specificity for the ergoline ring structure, recognizing a wider range of ergot alkaloids.

Immunoassays incorporating magnetic beads coupled with amperometric detection represent a promising area for rapid and portable on-site analysis of mycotoxins, including ergot alkaloids. This approach can offer a quicker alternative to traditional ELISA, often requiring fewer steps like blocking or overnight incubation. While specific data for this compound using this exact method are less commonly detailed in general reviews, the principle has been successfully applied to other ergot alkaloids, such as ergometrine, achieving low detection limits and enabling quantification in spiked samples. The electrochemical detection of the enzyme substrate (e.g., TMB) provides a reliable alternative to optical read-out in immunoassays, enabling miniaturization and mobile testing capabilities.

Method Validation and Performance Characteristics

Method validation is a crucial step to ensure that an analytical procedure is fit for its intended purpose. This involves evaluating various performance characteristics based on established guidelines, such as those from ICH Q2(R2) and regulatory bodies like the European Union. Key validation parameters include linearity, selectivity, recovery, repeatability, reproducibility, limits of detection (LOD), limits of quantification (LOQ), robustness, and matrix effects.

For this compound and other ergot alkaloids, methods are validated across relevant concentration ranges and in different matrices (e.g., feed, cereals).

Table 1: Representative Performance Characteristics for this compound Analysis (Illustrative Data based on Ergot Alkaloid Analysis)

| Parameter | Method (Example) | Matrix (Example) | Value/Range | Reference |

| Recovery | HPLC-FLD | Compound Feeds | 85.2% - 117.8% (for EAs including this compound) | |

| LC-MS/MS | Bovine Serum | 95% - 98% (this compound) | ||

| LC-MS/MS | Feed and Cereals | 92% - 97% (this compound) | ||

| UHPLC-MS/MS | Wheat (spiked 0.75 µg/kg) | 78.8% - 115.3% (for 12 EA epimers) | ||

| UHPLC-MS/MS | Wheat (spiked 5 µg/kg) | 68.3% - 119.1% (for 12 EA epimers) | ||

| Repeatability (CV) | HPLC-FLD | Compound Feeds | 1.2% - 9.2% (for EAs including this compound) | |

| Reproducibility (CV) | HPLC-FLD | Compound Feeds | 2.2% - 12.4% (for EAs including this compound) | |

| Linearity (r²) | UHPLC-MS/MS | Various | >0.995 (for 11 EAs including this compound) | |

| UHPLC-MS/MS | Wheat | >0.99 (for 12 EA epimers) | ||

| LOD (Limit of Detection) | LC-FLD | Bovine Serum | 0.5 ppb (this compound) | |

| LC-MS/MS | Feed and Cereals | 11 ppb (this compound) | ||

| HPLC/MS/MS | Acetonitrile (pure) | 0.007 ng/mL (this compound) | ||

| UHPLC-MS/MS | Various | 0.25 ng/g (for 11 EAs including this compound) | ||

| UHPLC-MS/MS | Wheat | 0.00893–0.225 µg/kg (for 12 EA epimers) | ||

| LOQ (Limit of Quantification) | LC-FLD | Bovine Serum | 39 ppb (this compound) | |

| LC-MS/MS | Feed and Cereals | 39 ppb (this compound) | ||

| UHPLC-MS/MS | Various | 0.5 ng/g (for 11 EAs including this compound) | ||

| UHPLC-MS/MS | Wheat | 0.0295–0.744 µg/kg (for 12 EA epimers) | ||

| Matrix Effect | UHPLC-MS/MS | Wheat | 101% - 113% (for 12 EA epimers) |

Note: The values in this table are illustrative and represent typical performance characteristics reported for ergot alkaloid analysis, with specific mentions of this compound where available. Actual performance may vary depending on the specific method, matrix, and laboratory conditions.

This compound and its epimer, ergosinine, are considered relatively stable compared to other ergot alkaloids, with their concentrations and R/S ratios being less significantly influenced by heat, protic solvents, or UV light. This stability can, however, complicate detoxification efforts in food processing, as thermal treatments may not significantly degrade this compound.

Table of Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 105137 |

| Ergosinine | 596883 |

| Ergometrine | 443883 |

| Ergometrinine | 596883 |

| Ergotamine | 8223 |

| Ergotaminine | 596883 |

| Ergocornine | 73453 |

| Ergocorninine | 564374 |

| Ergocryptine | 99049 |

| Ergocryptinine | 596883 |

| Ergocristine | 31116 |

| Ergocristinine | 596883 |

| Lysergic Acid | 8224 |

| Lysergic Acid Diethylamide (LSD) | 3704 |

| Ergoline | 6857537 |

| Dihydrothis compound | 135568 |

Analytical Methodologies for Ergosine Research and Quantification

Detection and Quantification Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS or QqQ)

Spectrophotometric and Fluorometric Detection

Spectrophotometric and fluorometric methods leverage the intrinsic optical properties of ergot alkaloids for their detection.

Ultraviolet (UV) detection is employed in liquid chromatography (LC) systems for the measurement of ergopeptines and ergopeptinines. Ergopeptines and ergopeptinines exhibit maximum absorbance at a wavelength of 310 nm, while dihydroergopeptines absorb at 280 nm. However, a notable limitation of UV detection for ergot alkaloids is its potential to induce epimerization, thereby interfering with accurate quantification of the individual -ine and -inine forms.

Fluorescence detection (FLD) is a widely favored technique for the analysis of ergot alkaloids due to its higher sensitivity compared to UV detection. Many ergot alkaloids, including this compound, are naturally fluorescent. High-performance liquid chromatography with fluorescence detection (HPLC-FLD) has been a long-standing method for the quantification of ergot alkaloids, including this compound, and remains widely used, particularly in developing countries.

A validated HPLC-FLD method for the quantification of 12 ergot alkaloids, including this compound, in compound feeds has been reported. This method demonstrated satisfactory performance characteristics, with recoveries for ergot alkaloids ranging from 85.2% to 117.8% . The selectivity of the method was confirmed by the absence of interferences at the retention times of the analyzed compounds in blank feed samples.

UV Detection

Immunoassays

Immunoassay methods offer rapid and cost-effective alternatives for the screening of ergot alkaloids, although they generally provide lower specificity and accuracy compared to chromatographic methods like LC-FLD or LC-MS.

Enzyme-Linked Immunosorbent Assays (ELISA) are frequently applied for the determination of total ergot alkaloid content, particularly in samples where a large number of analyses are required. ELISA methods are typically competitive immunoassays, where the analyte in the sample competes with a labeled conjugate for binding sites on capture antibodies immobilized on microtiter plates.

While ELISAs have been developed for ergot alkaloids and some are commercially available, a disadvantage is their lack of specificity for individual ergot alkaloids, meaning they often detect a sum of various ergot alkaloids rather than differentiating between them. For instance, some ELISA platforms are standardized to detect a sum of 12 main ergot alkaloids, including this compound, with reported limits of detection (LODs) of 50 ppb for various matrices . Early assays using polyclonal antibodies recognized peptide ergot alkaloids like ergotamine, this compound, and ergocristine (B1195469), but later monoclonal antibodies provided greater specificity for the ergoline (B1233604) ring structure, recognizing a wider range of ergot alkaloids.

Immunoassays incorporating magnetic beads coupled with amperometric detection represent a promising area for rapid and portable on-site analysis of mycotoxins, including ergot alkaloids. This approach can offer a quicker alternative to traditional ELISA, often requiring fewer steps like blocking or overnight incubation. While specific data for this compound using this exact method are less commonly detailed in general reviews, the principle has been successfully applied to other ergot alkaloids, such as ergometrine, achieving low detection limits and enabling quantification in spiked samples. The electrochemical detection of the enzyme substrate (e.g., TMB) provides a reliable alternative to optical read-out in immunoassays, enabling miniaturization and mobile testing capabilities.

Enzyme-Linked Immunosorbent Assay (ELISA)

Method Validation and Performance Characteristics

Method validation is a crucial step to ensure that an analytical procedure is fit for its intended purpose. This involves evaluating various performance characteristics based on established guidelines, such as those from ICH Q2(R2) and regulatory bodies like the European Union. Key validation parameters include linearity, selectivity, recovery, repeatability, reproducibility, limits of detection (LOD), limits of quantification (LOQ), robustness, and matrix effects.

For this compound and other ergot alkaloids, methods are validated across relevant concentration ranges and in different matrices (e.g., feed, cereals).

Table 1: Representative Performance Characteristics for this compound Analysis (Illustrative Data based on Ergot Alkaloid Analysis)

| Parameter | Method (Example) | Matrix (Example) | Value/Range | Reference |

| Recovery | HPLC-FLD | Compound Feeds | 85.2% - 117.8% (for EAs including this compound) | |

| LC-MS/MS | Bovine Serum | 95% - 98% (this compound) | ||

| LC-MS/MS | Feed and Cereals | 92% - 97% (this compound) | ||

| UHPLC-MS/MS | Wheat (spiked 0.75 µg/kg) | 78.8% - 115.3% (for 12 EA epimers) | ||

| UHPLC-MS/MS | Wheat (spiked 5 µg/kg) | 68.3% - 119.1% (for 12 EA epimers) | ||

| Repeatability (CV) | HPLC-FLD | Compound Feeds | 1.2% - 9.2% (for EAs including this compound) | |

| Reproducibility (CV) | HPLC-FLD | Compound Feeds | 2.2% - 12.4% (for EAs including this compound) | |

| Linearity (r²) | UHPLC-MS/MS | Various | >0.995 (for 11 EAs including this compound) | |

| UHPLC-MS/MS | Wheat | >0.99 (for 12 EA epimers) | ||

| LOD (Limit of Detection) | LC-FLD | Bovine Serum | 0.5 ppb (this compound) | |

| LC-MS/MS | Feed and Cereals | 11 ppb (this compound) | ||

| HPLC/MS/MS | Acetonitrile (pure) | 0.007 ng/mL (this compound) | ||

| UHPLC-MS/MS | Various | 0.25 ng/g (for 11 EAs including this compound) | ||

| UHPLC-MS/MS | Wheat | 0.00893–0.225 µg/kg (for 12 EA epimers) | ||

| LOQ (Limit of Quantification) | LC-FLD | Bovine Serum | 39 ppb (this compound) | |

| LC-MS/MS | Feed and Cereals | 39 ppb (this compound) | ||

| UHPLC-MS/MS | Various | 0.5 ng/g (for 11 EAs including this compound) | ||

| UHPLC-MS/MS | Wheat | 0.0295–0.744 µg/kg (for 12 EA epimers) | ||

| Matrix Effect | UHPLC-MS/MS | Wheat | 101% - 113% (for 12 EA epimers) |

Note: The values in this table are illustrative and represent typical performance characteristics reported for ergot alkaloid analysis, with specific mentions of this compound where available. Actual performance may vary depending on the specific method, matrix, and laboratory conditions.

This compound and its epimer, ergosinine (B1247921), are considered relatively stable compared to other ergot alkaloids, with their concentrations and R/S ratios being less significantly influenced by heat, protic solvents, or UV light. This stability can, however, complicate detoxification efforts in food processing, as thermal treatments may not significantly degrade this compound.

Advanced Research Perspectives and Methodological Innovations

Omics Approaches in Ergosine Research

The advent of various "omics" technologies has revolutionized the study of ergot alkaloid production, including this compound. These high-throughput platforms provide comprehensive data on biological systems, enabling a detailed understanding of the complex pathways involved in secondary metabolite biosynthesis.

Transcriptomics and proteomics are instrumental in identifying and characterizing the genes and enzymes that orchestrate the this compound biosynthetic pathway. Transcriptomics, often employing techniques like RNA sequencing (RNA-Seq), analyzes messenger RNA (mRNA) expression levels to reveal which genes are active under specific conditions. Proteomics, typically utilizing mass spectrometry, focuses on the large-scale study of proteins to understand their expression, modifications, and interactions.

For ergot alkaloids, including this compound, the genes encoding their biosynthesis are frequently found clustered together in the genomes of producing fungi such as Claviceps and Epichloë species. Studies have identified specific eas (ergot alkaloid synthesis) genes, including dmaW, easF, easE, easC, and easD, which are crucial for the early steps of ergot alkaloid biosynthesis, leading to the formation of the tetracyclic ergoline (B1233604) ring system, a core structure of this compound. Furthermore, genetic differences within genes like lpsA in Claviceps purpurea have been correlated with variations in the ergot alkaloid profiles produced by different strains. This integrated approach of transcriptomics and proteomics helps to elucidate the regulatory mechanisms and enzymatic steps governing this compound production.

Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, is crucial for unraveling the complete biosynthetic pathways of compounds like this compound, identifying intermediates, and discovering novel derivatives. Techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) and untargeted metabolomics are widely employed in this field.

Untargeted metabolomics has been successfully applied to profile extracts from Claviceps purpurea sclerotia, allowing for the differentiation of fungal strains based on their ergot alkaloid content, which includes this compound. This methodology provides a comprehensive view of the metabolic landscape, aiding in the understanding of the diversity of ergopeptides produced by these fungi. Metabolomics can also confirm the presence and accumulation of specific precursors and end-products within a biosynthetic pathway, offering insights into pathway flux and potential bottlenecks.

Transcriptomics and Proteomics for Biosynthetic Gene Expression

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling techniques provide powerful tools for predicting the biological activities and interactions of this compound and its derivatives at an atomic level, complementing experimental studies.

In silico methods, such as pharmacophore modeling and virtual screening, are extensively used to predict the binding affinities of this compound to various biological targets. This compound is known to interact with several neurotransmitter receptors, including serotonin (B10506) (e.g., 5-HT2A), dopamine (B1211576), and adrenergic receptors, which are implicated in its diverse biological activities. Predicting these binding affinities is crucial for understanding the potential pharmacological effects and identifying possible off-target interactions.

Computational pharmacokinetic evaluations have indicated that this compound exhibits favorable drug-like properties, including pronounced bioactivity, good absorption, and optimal bioavailability.

Molecular docking is a computational technique that simulates the interaction between a small molecule (ligand), such as this compound, and a macromolecular target (receptor protein) to predict the preferred binding orientation and affinity. Software like AutoDock Vina and DockThor are commonly used for these studies.

This compound has been a subject of molecular docking investigations, demonstrating favorable binding interactions and stability with target proteins. For instance, a computational study exploring potential inhibitors against SARS-CoV-2 revealed that this compound showed strong binding energies with the SARS-CoV-2 main protease (Mpro) and spike glycoprotein, suggesting its potential as a dual inhibitor.

Table 1: Predicted Binding Energies of this compound with SARS-CoV-2 Target Proteins

| Target Protein | Binding Energy (kcal/mol) |

| SARS-CoV-2 Main Protease | -8.11 |

| SARS-CoV-2 Spike Glycoprotein | -7.78 |

Molecular dynamics simulations are often employed in conjunction with docking studies to further evaluate the stability of the ligand-protein complexes over time, providing a more dynamic view of their interactions. Studies on other ergot alkaloids, such as ergocristine (B1195469) and its S-epimer ergocristinine, have utilized molecular docking to assess their binding to vascular receptors like the serotonin (5-HT2A) and alpha 2A adrenergic receptors, highlighting the utility of these methods in understanding structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of compounds and their biological activities. These models are valuable for predicting the activity of new, untested compounds and for guiding rational drug design and optimization.

QSAR models have been developed for various ergot alkaloids, including this compound, to predict toxicological endpoints such as mutagenicity, genotoxicity, and carcinogenicity. These models often comply with regulatory criteria set by organizations like the Organisation for Economic Co-operation and Development (OECD). Based on QSAR predictions, this compound, alongside other ergot alkaloids, has been classified as non-mutagenic. QSAR models can leverage machine learning techniques, including graph theory, support vector machines, and random forests, to build robust predictive models.

Table 2: QSAR-Predicted Mutagenicity Classification for this compound and Related Ergot Alkaloids

| Compound | QSAR Mutagenicity Prediction |

| This compound | Non-mutagenic |

| Ergotamine | Non-mutagenic |

| Ergotaminine | Non-mutagenic |

| Ergocristine | Non-mutagenic |

| Ergocristinine | Non-mutagenic |

| Ergocornine (B135324) | Non-mutagenic |

| Ergocorninine | Non-mutagenic |

| α-Ergocryptine | Non-mutagenic |

| β-Ergocryptine | Non-mutagenic |

| α-Ergocryptinine | Non-mutagenic |

| β-Ergocryptinine | Non-mutagenic |

| Ergometrinine | Mutagenic (low probability) |

Molecular Docking Studies of this compound and Derivatives

Development of Novel Synthetic Routes

The synthesis of this compound and other ergot alkaloids presents significant chemical challenges due to their intricate molecular structures and multiple chiral centers. Recent research has focused on developing more efficient and environmentally conscious synthetic pathways.

"Green" Chemistry Approaches to this compound Synthesis

The principles of green chemistry, which aim to minimize the generation and use of hazardous substances, are increasingly being applied to the synthesis of complex organic compounds, including ergot alkaloids. While traditional chemical syntheses of ergot alkaloids can be complex and involve toxic reagents, there have been efforts to develop more sustainable alternatives.

A notable advancement in this area is the highly efficient synthesis of lysergic acid, a key precursor to this compound, using engineered budding yeast (Saccharomyces cerevisiae). This biotechnological approach offers a "green" alternative to conventional ergot-based routes, providing a sustainable platform for the large-scale fermentation of pharmaceutical ergot alkaloids. This method aligns with green chemistry principles by potentially reducing the reliance on harsh chemicals and energy-intensive processes often associated with purely chemical synthesis.

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis and biocatalysis represent a powerful avenue for the development of novel synthetic routes for this compound and its derivatives. These methods leverage the high specificity and efficiency of enzymes, often operating under mild reaction conditions, leading to improved regio- and stereoselectivity and higher product yields in "one-pot" reactions.

Research has explored the use of biotransformation methods for various synthetic manipulations of ergot alkaloids. For instance, the overexpression of the dmaW gene, which encodes dimethylallyltryptophan synthase (DMATS), in Saccharomyces cerevisiae has been shown to be a determinant step in ergoline alkaloid biosynthesis. DMATS catalyzes the prenylation of L-tryptophan, initiating the biosynthetic pathway of ergot alkaloids. The identification and characterization of prenyltransferases like DMATS have opened new research fields, broadening the utility of these enzymes for chemoenzymatic synthesis of prenylated compounds. The increasing role of biocatalytic transformations in the asymmetric synthesis of alkaloids underscores their potential for future this compound production.

Future Directions in this compound Academic Research

Future academic research into this compound is poised to expand across several key areas, from the discovery of new related compounds to a deeper understanding of its biological origins and the enhancement of detection methods.

Exploration of Undiscovered this compound-Related Compounds

Deepening Understanding of Fungal-Host Interactions Related to this compound Production

This compound and other ergot alkaloids are secondary metabolites produced by fungi, primarily of the genus Claviceps, which often form symbiotic relationships with host plants . These fungi colonize plants, and their capacity to synthesize ergoline alkaloids is dependent on the presence of an intact, differentiated host plant. The alkaloids confer environmental tolerance, fitness, drought resistance, and act as deterrents against insects and herbivores for the host plant, while the fungi benefit from a protected niche and nutrition.

Despite this established mutualism, the precise mechanisms governing the fungal-host interaction and its influence on this compound biosynthesis require further investigation. For example, while fungi synthesize the alkaloids, these compounds are often found almost exclusively within the host plant, suggesting the existence of efficient transport systems from the fungus to the plant. The exact mechanism by which fungal hyphae spread within the host plant and how they metabolically interact with plant structures, such as oil secretory glands, also remains an area for future research. Understanding how mutations in fungal biosynthetic gene clusters impact the diversity and profile of ergot alkaloids, including this compound, is also a critical area of ongoing study.

Refinement of Analytical Methodologies for Enhanced Specificity and Throughput

Accurate and sensitive analytical methods are paramount for the detection and quantification of this compound and its epimers in various matrices. While techniques like Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) have become the method of choice for quantifying both R and S-epimers of ergot alkaloids, challenges persist.

A significant area for refinement lies in addressing matrix effects, which can lead to underestimation or overestimation of ergot alkaloid levels in LC-MS analysis. The current lack of readily available isotopic labeled standards for ergot alkaloids further complicates precise quantification and internal standard calibration. Future research will likely focus on developing improved extraction procedures that minimize epimerization, as the interconversion between R and S-epimers can affect analytical accuracy. Advancements in techniques such as high-performance thin-layer chromatography (HPTLC), liquid chromatography with fluorescence detection (LC-FLD), enzyme-linked immunosorbent assay (ELISA), immunoassays with magnetic beads, and capillary electrophoresis also contribute to the ongoing refinement of analytical methodologies for enhanced specificity and throughput. The discovery of novel ergot alkaloids also necessitates the continuous development of analytical methods capable of specifically detecting and quantifying these heretofore relatively rare species.

Q & A

Q. Table 1: Comparative Analytical Techniques for this compound Characterization

Q. Table 2: Statistical Methods for Data Interpretation

| Scenario | Recommended Test | Software | Considerations |

|---|---|---|---|

| Multi-group comparison | ANOVA with post hoc correction | GraphPad Prism | Normality assumption |

| Correlation analysis | Pearson/Spearman test | R or Python | Non-linear relationships |

| Survival analysis (in vivo) | Kaplan-Meier estimator | SPSS | Censoring events |

Key Considerations for Rigorous Research

- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Natural Products, Phytochemistry) and avoid non-academic sources .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approvals .

- Data Transparency : Deposit raw data in repositories like Zenodo or Figshare and cite DOI in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.